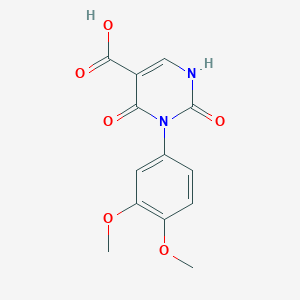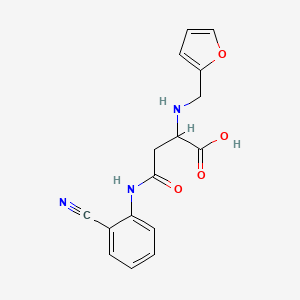
4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, also known as CFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and disease mechanisms. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(2-Cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, due to its structural complexity, is of interest in synthetic organic chemistry, particularly in the synthesis of γ-butyrolactones, quinoxalines, and azauracils. These compounds are derived from 4-aryl-2-oxobutanoic acids, showing the versatility of 4-oxobutanoic acid derivatives in synthesizing biologically active molecules (Labib et al., 1988). Another study discusses the conformational analysis of a new type of alpha-amino acid analogue of the amino acid antibiotic furanomycin, illustrating the use of 4-oxobutanoic acid derivatives in creating conformationally restricted amino acid analogues (Avenoza et al., 2010).
Biologically Active Compound Synthesis
A novel method for the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids demonstrates the potential of 4-oxobutanoic acid derivatives in medicinal chemistry, particularly in anti-inflammatory drug design (Igidov et al., 2022). This study highlights the intramolecular cyclization capabilities of these compounds and their pronounced anti-inflammatory activity, providing a basis for further exploration in therapeutic applications.
Material Science Applications
In the field of materials science, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the potential for optical gating in nanofluidic devices. The compound has been utilized as a photolabile protecting group, illustrating how modifications to the 4-oxobutanoic acid structure can enable the control of ionic species transport in aqueous solutions through synthetic ion channels upon UV light irradiation (Ali et al., 2012).
Photoreactions and Sustainable Material Synthesis
Furfural-derived diacid prepared through photoreaction demonstrates the utility of 4-oxobutanoic acid derivatives in sustainable material synthesis. The study showcases the preparation of cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid from furfural-derived compounds, which could serve as a unique building block in creating biobased polymers and cross-linkers for epoxy resins, highlighting the compound's role in developing sustainable materials (Wang et al., 2018).
Propiedades
IUPAC Name |
4-(2-cyanoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-15(20)8-14(16(21)22)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJIGBHOMXMUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B2753600.png)
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753601.png)

![ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2753603.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2753604.png)
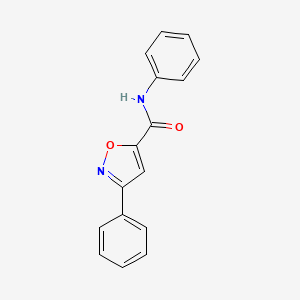
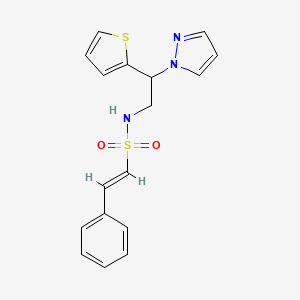
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)
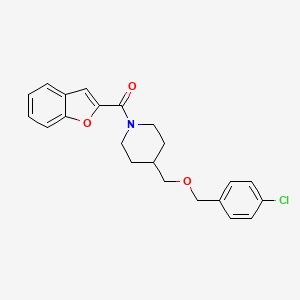
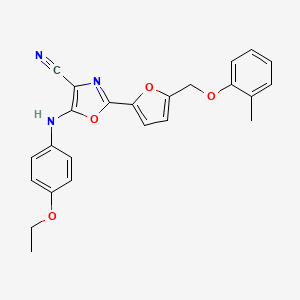
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2753620.png)
![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2753621.png)
